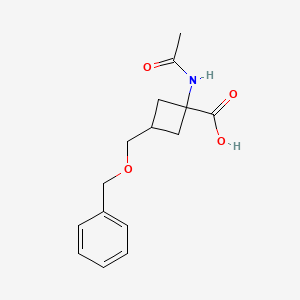![molecular formula C24H26N2O4 B2549719 2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631889-70-8](/img/structure/B2549719.png)
2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" is a derivative of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which is a fused heterocyclic system. This class of compounds is known for its potential biological activity and its use in various synthetic applications to create complex molecular structures .
Synthesis Analysis
The synthesis of the compound involves a multi-component reaction strategy. According to the research, methyl o-hydroxybenzoylpyruvate is heated with N,N-dimethylethylenediamine and aromatic aldehydes to yield a series of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones. These intermediates then undergo dehydration upon boiling in acetic acid to form the final 1-aryl-2-[(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray diffraction (XRD) analysis. For instance, the crystal and molecular structure of a similar compound, ethyl 2-amino-1'-benzyl-7,7-dimethyl-2',5-dioxo-5'-phenyl-3-cyano-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-pyrrole]-4'-carboxylate, was confirmed through XRD, which provides insights into the arrangement of atoms and the overall geometry of these molecules .
Chemical Reactions Analysis
The compound is likely to participate in various chemical reactions due to the presence of reactive functional groups such as the dimethylamino group and the dione moiety. The literature suggests that similar compounds can react with carbocyclic and heterocyclic 1,3-diketones to afford corresponding derivatives with diverse heterocyclic frameworks .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of the compound "2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione" are not detailed in the provided papers, related compounds have been characterized using various spectroscopic techniques such as FTIR, 1H and 13C NMR spectroscopy. These techniques provide valuable information about the functional groups present and the purity of the synthesized compounds. Additionally, DFT studies, including HOMO-LUMO analysis and calculation of chemical shifts, have been conducted to predict the electronic structure and reactivity of these molecules .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of 1-aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones and their analogs involves a high-yield process starting from methyl o-hydroxybenzoylpyruvate, N,N-dimethylethylenediamine, and aromatic aldehydes. This method offers a wide range of derivatives, showcasing the compound's versatility and potential for further chemical modifications and applications (R. Vydzhak & S. Y. Panchishyn, 2010).
Applications in Organic Electronics
One notable application of derivatives of the discussed compound is in the field of organic electronics. A novel alcohol-soluble n-type conjugated polyelectrolyte based on a similar backbone structure has been synthesized for use as an electron transport layer in inverted polymer solar cells. This development highlights the compound's potential in enhancing the efficiency of solar energy devices through improved electron mobility and interfacial energy alignment (Lin Hu et al., 2015).
Heterocyclic Compound Synthesis
The compound also serves as a precursor in the synthesis of polyfunctional fused heterocyclic compounds, demonstrating its role in expanding the diversity of heterocyclic chemistry. Such syntheses lead to the creation of new compounds with potential applications in medicinal chemistry and materials science (H. Hassaneen et al., 2003).
Potential in Medicinal Chemistry
While excluding information related to drug use and dosage, it's worth noting that derivatives of this compound have been studied for their cytotoxic effects and alkylating properties. This research could indicate potential applications in developing therapeutic agents, particularly in targeting specific cellular mechanisms (E. Budzisz et al., 2003).
Propriétés
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(4-methoxyphenyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-14-12-18-19(13-15(14)2)30-23-20(22(18)27)21(16-6-8-17(29-5)9-7-16)26(24(23)28)11-10-25(3)4/h6-9,12-13,21H,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNSIXGYIONWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2549637.png)
![N-Methyl-N-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2549638.png)

![1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2549641.png)





![[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2549652.png)

![4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2549654.png)
![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2549656.png)
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)